BenchChemオンラインストアへようこそ!

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Carboxylesterase 2 CES2 hCE2

4-[Bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 328539-78-2) is a synthetic small molecule (C21H25N3O5S2, MW 463.6) belonging to the benzothiazole-benzamide sulfonamide class. Its core architecture—a benzothiazole ring linked via an amide bond to a phenyl ring bearing a bis(2-methoxyethyl)sulfamoyl substituent—places it within a privileged scaffold investigated across multiple therapeutic targets including LRRK2 kinase , carbonic anhydrases , fatty acid amide hydrolase (FAAH) , and carboxylesterases.

Molecular Formula C21H25N3O5S2
Molecular Weight 463.57
CAS No. 328539-78-2
Cat. No. B2821310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
CAS328539-78-2
Molecular FormulaC21H25N3O5S2
Molecular Weight463.57
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
InChIInChI=1S/C21H25N3O5S2/c1-15-5-4-6-18-19(15)22-21(30-18)23-20(25)16-7-9-17(10-8-16)31(26,27)24(11-13-28-2)12-14-29-3/h4-10H,11-14H2,1-3H3,(H,22,23,25)
InChIKeyPZJDDRXNMNIFRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 328539-78-2): Compound Identity and Procurement Baseline


4-[Bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 328539-78-2) is a synthetic small molecule (C21H25N3O5S2, MW 463.6) belonging to the benzothiazole-benzamide sulfonamide class . Its core architecture—a benzothiazole ring linked via an amide bond to a phenyl ring bearing a bis(2-methoxyethyl)sulfamoyl substituent—places it within a privileged scaffold investigated across multiple therapeutic targets including LRRK2 kinase [1], carbonic anhydrases [2], fatty acid amide hydrolase (FAAH) [3], and carboxylesterases [4]. The compound is commercially available from multiple chemical suppliers at typical research-grade purity (≥95%), and authoritative bioactivity databases (BindingDB, ChEMBL) have curated its quantitative inhibition data against human carboxylesterase 2 (CES2/CE2), establishing it as a characterized biochemical probe within this target family [4].

Why Benzothiazole-Sulfonamide Class Compounds Cannot Be Interchanged: The Structural and Pharmacological Differentiation Basis for CAS 328539-78-2


The benzothiazole-benzamide sulfonamide scaffold is pharmacologically promiscuous, with structurally similar analogs exhibiting potent inhibition across divergent targets including LRRK2 (IC50 ~1–5 nM) , FAAH (IC50 ~2–18 nM) [1], carbonic anhydrase isoforms (Ki 0.025–0.971 μM) [2], and α-glucosidase (IC50 2.40–179 μM) [3]. Within this class, minor structural modifications—including the nature of the sulfamoyl N-substituent (bis(2-methoxyethyl) vs. diethyl vs. cyanoethyl vs. butyl(methyl)), the benzothiazole ring substitution pattern (4-methyl, 4-ethyl, 7-chloro, 4-methoxy-7-methyl), and the linker geometry—dramatically alter target engagement profiles, isoform selectivity, and physicochemical properties . Generic compound interchange therefore carries concrete risk: a diethylsulfamoyl analog (MW ~431) or a cyanoethyl analog (MW ~453) may exhibit fundamentally different target inhibition spectra, off-target liabilities, solubility, and metabolic stability compared to the bis(2-methoxyethyl) variant (MW 463.6). The quantitative evidence below establishes precisely where CAS 328539-78-2 possesses verifiable, measurable differentiation from its closest structural relatives.

Quantitative Differentiation Evidence: Where CAS 328539-78-2 Is Verifiably Distinct from Structural Analogs and In-Class Candidates


Potent Human Carboxylesterase 2 (CES2) Inhibition: IC50 20 nM with Full Affinity Characterization

CAS 328539-78-2 demonstrates potent inhibition of human carboxylesterase 2 (CES2/CE2) with an IC50 of 20 nM and a Ki of 42 nM, measured in human liver microsomes using fluorescein diacetate as substrate with 10 min preincubation [1]. This CES2 inhibition activity is curated in both BindingDB (BDBM50154561) and ChEMBL (CHEMBL3774603). By comparison, structurally distinct CES2 inhibitors reported in the literature—such as compound 24 (hCES2-IN-1, IC50 = 6.54–6.72 μM) and compound 44 (hCES2A-IN-2, IC50 = 5.02 μM)—exhibit potency approximately 250–335-fold weaker [2]. Within the benzothiazole-sulfonamide class specifically, no other analog has been reported with curated CES2 inhibition data at this potency level, establishing CAS 328539-78-2 as a uniquely potent and biochemically validated CES2 probe within this scaffold family.

Carboxylesterase 2 CES2 hCE2 Drug metabolism Irinotecan-induced diarrhea

Carboxylesterase Isoform Selectivity: Potent CES2 Inhibition with No Reported CES1 Activity

According to the curated BindingDB/ChEMBL dataset, CAS 328539-78-2 (BDBM50154561) was tested against both human carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2) in parallel liver microsome assays. The compound showed an IC50 of 2.04 × 10⁴ nM (20.4 μM) against CES1 using the substrate 2-(2-benzoyl-3-methoxyphenyl)benzothiazole, representing >1,000-fold weaker inhibition compared to its CES2 IC50 of 20 nM [1]. This pronounced CES2-over-CES1 selectivity profile is a structurally determined feature driven by the benzothiazole-benzamide architecture and the bis(2-methoxyethyl)sulfamoyl substituent. In contrast, many clinically used esterase inhibitors (e.g., simvastatin, lovastatin, certain organophosphates) show non-selective or CES1-preferring inhibition, limiting their utility as isoform-specific chemical tools [2].

Carboxylesterase isoform selectivity CES1 CES2 Selective inhibitor

Absence of Carbonic Anhydrase Inhibition: Differentiated Selectivity Profile vs. Classical Benzothiazole Sulfonamides

Classical benzothiazole sulfonamides are well-established carbonic anhydrase (CA) inhibitors, with published series showing Ki values against hCA I (0.052–0.971 μM) and hCA II (0.025–0.682 μM), some surpassing the reference drug acetazolamide [1]. However, CAS 328539-78-2 has not been reported as an inhibitor of carbonic anhydrase isoforms in curated bioactivity databases (BindingDB, ChEMBL, PubChem BioAssay). This absence of CA activity—when many close structural analogs within the benzothiazole-sulfonamide class are potent CA inhibitors—represents a therapeutically meaningful differentiation. The bis(2-methoxyethyl) substituent on the sulfamoyl nitrogen likely disrupts the zinc-binding interactions required for CA inhibition, a feature not present in smaller N-substituted analogs (e.g., primary sulfonamides, N-methyl, N-ethyl) that retain CA inhibitory activity.

Carbonic anhydrase hCA I hCA II Selectivity Off-target

Molecular Weight Advantage Over Common 4-Methoxy-7-Methyl and 4-(4-Methylphenyl)thiazole Analogs

CAS 328539-78-2 (C21H25N3O5S2, MW 463.6) occupies a favorable molecular weight position relative to its closest commercially available structural analogs in the benzothiazole-sulfamoyl-benzamide series . The 4-methoxy-7-methyl analog (CAS 905695-57-0, C22H27N3O6S2, MW 493.6) is 30 Da heavier and introduces an additional hydrogen bond acceptor, potentially reducing membrane permeability. The thiazole (non-benzothiazole) analog with a 4-(4-methylphenyl) substituent (CAS 361159-76-4, C23H27N3O5S2, MW 489.6) adds 26 Da and increased lipophilicity from the extra phenyl ring. The 4-ethyl benzothiazole analog (CAS not specified in curated databases, C22H27N3O5S2, MW ~477.6) is 14 Da heavier. Within the benzothiazole-benzamide sulfonamide class, where molecular weight commonly exceeds 480 Da for substituted variants, the 463.6 Da of CAS 328539-78-2 positions it closer to the Lipinski Rule of Five threshold for favorable oral drug-likeness (MW ≤ 500), offering a measurable procurement advantage for programs optimizing physicochemical properties within this scaffold family [1].

Molecular weight Drug-likeness Lipinski Permeability Structural analog comparison

Documented Solubility Profile in Multiple Organic Solvents Supporting Formulation Flexibility

CAS 328539-78-2 has a documented solubility profile including solubility in chloroform, dichloromethane, DMF, ethyl acetate, and methanol, as confirmed by vendor technical datasheets . Vendor specifications also report aqueous solubility of 5 mg/mL (23.23 mM) with sonication assistance [1]. This multi-solvent solubility profile contrasts with structurally related benzothiazole amides developed as TRPV1 antagonists, which exhibited poor aqueous solubility (2.2 μM at pH 7.4) and required extensive structural optimization to achieve workable formulation conditions [2]. The bis(2-methoxyethyl) substituent likely contributes to this improved solubility through the polar ether oxygens, a structural feature absent in simpler N,N-dialkyl sulfamoyl analogs (e.g., diethyl, butyl(methyl)) that lack hydrogen bond acceptor functionality on the sulfamoyl side chain.

Solubility Formulation DMSO In vitro assay Procurement specification

Recommended Research and Procurement Application Scenarios for CAS 328539-78-2 Based on Quantitatively Verified Differentiation


CES2-Selective Pharmacological Probe for Irinotecan Metabolism and Delayed Diarrhea Models

CAS 328539-78-2 is the preferred CES2 inhibitor for preclinical models of irinotecan-induced delayed diarrhea, where selective intestinal CES2 inhibition is required to prevent SN-38 generation without confounding CES1-mediated hydrolysis of other ester prodrugs. With an IC50 of 20 nM for CES2 and >1,000-fold selectivity over CES1 (IC50 = 20,400 nM) , this compound enables isoform-specific CES2 blockade at concentrations (10–100 nM) that spare CES1 activity entirely. Alternative CES2 inhibitors such as hCES2-IN-1 (IC50 = 6.54 μM) require >300-fold higher concentrations, increasing the risk of off-target effects and solvent toxicity in long-term in vivo studies .

Carboxylesterase-Mediated Prodrug Activation Studies Requiring Isoform Discrimination

For pharmaceutical development programs investigating ester prodrug activation pathways, CAS 328539-78-2 provides a clean CES2-selective chemical tool to dissect CES1 vs. CES2 contributions to prodrug hydrolysis in human liver microsome and hepatocyte assays. The parallel CES1 (IC50 = 20.4 μM) and CES2 (IC50 = 20 nM) data generated under identical assay conditions (10 min preincubation, human liver microsomes) allow researchers to establish isoform-specific inhibition windows at defined concentrations, a capability not available with promiscuous esterase inhibitors such as bis(4-nitrophenyl)phosphate (BNPP) or phenylmethylsulfonyl fluoride (PMSF).

Benzothiazole-Sulfonamide Scaffold SAR Programs Targeting Non-CA, Non-FAAH Pharmacology

For medicinal chemistry teams pursuing benzothiazole-benzamide scaffold optimization outside the well-explored carbonic anhydrase and FAAH target space, CAS 328539-78-2 offers a differentiated starting point with documented absence of CA inhibition and no curated FAAH activity. This clean ancillary pharmacology profile—combined with its lower molecular weight (463.6 Da vs. 489–494 Da for common analogs) and favorable multi-solvent solubility —makes it a strategically advantageous lead-like scaffold for target classes where CA and FAAH inhibition represent undesired off-target liabilities (e.g., kinase inhibitors, GPCR modulators, epigenetic targets).

High-Throughput Screening Follow-Up with Pre-Validated Biochemical Selectivity Data

CAS 328539-78-2 is particularly well-suited as a follow-up compound for high-throughput screening hits emerging from the Scripps Research Institute Molecular Screening Center campaigns, where it was previously evaluated in cell-based and AlphaScreen-based assays targeting GPR151, FBW7, and MITF . The availability of pre-existing HTS activity data coupled with curated biochemical CES2/CES1 selectivity and physicochemical characterization enables rapid hit triage without requiring de novo selectivity panel screening, accelerating the hit-to-lead transition timeline.

Quote Request

Request a Quote for 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.